Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Description
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride (CAS: 179811-54-2) is a synthetic organic compound with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . Structurally, it consists of a 2,3-dihydrobenzofuran moiety linked to an amino-acetate ester group, with a hydrochloride counterion enhancing its stability and solubility. However, key physicochemical properties such as melting point, boiling point, and solubility remain unreported in the available literature .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10H,4-5,12H2,1H3 |
InChI Key |
TUWCWCKKDFQMII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on substituent variations, pharmacological relevance, and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The 2,3-dihydrobenzofuran core in the target compound distinguishes it from analogs like 2-(4-methoxyphenyl) derivatives or furanone-containing molecules . The dihydrobenzofuran group may enhance ring planarity and influence binding interactions in biological systems .
Pharmacological Relevance: Benzofuran derivatives are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities . In contrast, 2-(4-methoxyphenyl)acetic acid derivatives (e.g., AS103310) are marketed as drug discovery intermediates, emphasizing their utility in medicinal chemistry .
Crystallographic data for analogs (e.g., ) were refined using SHELXL and visualized via ORTEP-3, tools commonly employed for small-molecule structural analysis .
Physicochemical and Commercial Factors: The target compound’s hydrochloride salt form improves stability, a feature shared with AS103310 . Purity: The target compound’s analog, 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid HCl, is listed at 95% purity , whereas the target itself lacks disclosed purity data . Cost: AS103310 is priced at €178/250 mg, indicating that substituent complexity (e.g., dihydrobenzofuran vs. methoxyphenyl) may influence production costs .
Biological Activity
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate, also known as methyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique benzofuran ring structure that contributes to its biological activity. The compound is characterized by the following structural details:
- IUPAC Name: this compound hydrochloride
- CAS Number: 179811-54-2
- Molecular Weight: 229.68 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.019 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest a promising potential for this compound as an antimicrobial agent in clinical applications.
Anticancer Potential
The compound's structural similarity to other bioactive benzofuran derivatives positions it as a candidate for anticancer research. Preliminary studies have indicated that it may interact with specific molecular targets involved in cancer cell proliferation.
Mechanism of Action:
The proposed mechanism involves the compound's ability to inhibit certain enzymes or receptors associated with tumor growth. Further studies are necessary to elucidate the detailed pathways through which this compound exerts its effects.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. Results showed significant inhibition zones in disc diffusion assays, confirming its potential as an effective antimicrobial agent .
- Anticancer Screening : In a fragment-based screening approach, researchers identified this compound as a potential inhibitor of cancer-related pathways, demonstrating promising results in cell viability assays against multiple cancer cell lines .
- Synergistic Effects : Investigations into the synergistic effects of this compound with existing antibiotics revealed enhanced efficacy against resistant bacterial strains, suggesting its utility in combination therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, silver oxide (Ag₂O) in dry acetone/toluene under inert atmospheres (-20°C) facilitates stereocontrolled formation of benzofuran derivatives . Reaction optimization involves monitoring by TLC or HPLC, adjusting solvent polarity, and controlling temperature to minimize by-products. Hydrochloride salts are often isolated for stability, as seen in analogous syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the benzofuran core (δ 6.5–7.5 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm). The amino group may appear as a broad singlet (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 236.1) and fragmentation patterns .
- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate functional groups .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity (>95%) is determined via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Analytical certificates from suppliers often include these data . Recrystallization in ethanol/water or silica gel chromatography (petroleum ether/ethyl acetate) improves purity .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Crystallization difficulties due to hygroscopicity or polymorphism require slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). SHELXL-2018 refines structures using high-resolution X-ray data, with hydrogen atoms placed geometrically and thermal parameters adjusted via full-matrix least-squares . ORTEP-3 visualizes thermal ellipsoids and validates bond angles (e.g., C–C–C ~120° in the benzofuran ring) .
Q. How do substituents on the benzofuran core influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 5-position on the benzofuran ring is electron-rich, favoring electrophilic substitution. Bromine or fluorine at this position (as in analogues) enhances Suzuki-Miyaura coupling yields with aryl boronic acids . Steric hindrance from the methyl ester group may necessitate Pd(OAc)₂/XPhos catalysts .
Q. What strategies mitigate data contradictions in comparative studies of benzofuran derivatives?
- Methodological Answer : Discrepancies in bioactivity or solubility often stem from varying salt forms (e.g., hydrochloride vs. free base) or stereochemical impurities. Chiral HPLC or circular dichroism (CD) resolves enantiomers, while DFT calculations (B3LYP/6-31G*) model electronic effects . Cross-referencing synthetic protocols (e.g., solvent purity, catalyst batches) ensures reproducibility .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Hydrolysis of the ester group is pH-dependent: acidic conditions (pH 2) cleave the ester to carboxylic acid, while basic conditions (pH 10) yield the amino acid derivative .
Comparative and Mechanistic Questions
Q. How does this compound compare to halogenated analogues in structure-activity relationship (SAR) studies?
- Methodological Answer : Fluorine or bromine at the benzofuran 5-position (e.g., 5-fluoro derivatives) increases lipophilicity (clogP ~2.5 vs. ~1.8 for parent compound), enhancing blood-brain barrier penetration in in vitro models . Amino acid ester prodrugs show improved bioavailability compared to carboxylic acids .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) suggests hydrogen bonding between the amino group and kinase active sites (e.g., EGFR, IC₅₀ ~5 µM). MD simulations (AMBER) reveal stable binding conformations over 100 ns trajectories .
Data Presentation
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 235.3 g/mol | |
| Melting Point | 148–150°C (hydrochloride salt) | |
| logP (Predicted) | 1.82 (ChemAxon) | |
| Crystal System | Monoclinic, P2₁/c | |
| X-ray Resolution | 0.84 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
